molecular formula C13H17NO2 B13520323 Ethyl 4-(pyrrolidin-3-yl)benzoate

Ethyl 4-(pyrrolidin-3-yl)benzoate

Cat. No.: B13520323
M. Wt: 219.28 g/mol
InChI Key: YHJKSLBLLFYUMJ-UHFFFAOYSA-N
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Description

Ethyl 4-(pyrrolidin-3-yl)benzoate is a chemical compound that combines a pyrrolidine ring with a benzoate moiety. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry due to its unique properties.

Preparation Methods

Synthetic Routes::

    Ring Construction: Ethyl 4-(pyrrolidin-3-yl)benzoate can be synthesized by constructing the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions involve cyclization and esterification steps.

    Functionalization of Preformed Pyrrolidine Rings: Alternatively, preformed pyrrolidine rings (e.g., proline derivatives) can be functionalized to introduce the benzoate group.

Industrial Production:: The industrial production methods for this compound may involve large-scale synthesis using optimized conditions, but specific details are proprietary.

Chemical Reactions Analysis

Ethyl 4-(pyrrolidin-3-yl)benzoate can undergo various reactions:

    Ester Hydrolysis: Under basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution Reactions: The benzoate group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group can yield the alcohol derivative.

Common reagents include sodium hydroxide (for ester hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction). Major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a scaffold for drug design due to its unique properties.

    Biological Studies: Investigating its interactions with proteins and enzymes.

    Industry: Potential use in the synthesis of bioactive molecules.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways related to its biological activity.

Comparison with Similar Compounds

Ethyl 4-(pyrrolidin-3-yl)benzoate stands out due to its fused pyrrolidine-benzoate structure. Similar compounds include other pyrrolidine derivatives, but this specific combination is relatively unique.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 4-pyrrolidin-3-ylbenzoate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-3-10(4-6-11)12-7-8-14-9-12/h3-6,12,14H,2,7-9H2,1H3

InChI Key

YHJKSLBLLFYUMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCNC2

Origin of Product

United States

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